

Application Note & Protocol: Determination of Antioxidant 1010 in Polyolefins by Infrared Spectroscopy

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Compound of Interest

Compound Name: Antioxidant 1010

Cat. No.: B1672178

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Antioxidant 1010 (also known as Irganox® 1010) is a sterically hindered phenolic antioxidant commonly added to polyolefins, such as polyethylene (PE) and polypropylene (PP), to protect them from thermal-oxidative degradation during processing and end-use.[1][2] Monitoring the concentration of **Antioxidant 1010** is crucial for quality control and ensuring the long-term stability of the polymer. Infrared (IR) spectroscopy offers a rapid, non-destructive, and cost-effective method for the quantitative analysis of this additive.[1][3]

This application note provides a detailed protocol for the determination of **Antioxidant 1010** in polyolefins using Fourier Transform Infrared (FTIR) spectroscopy. The method relies on the characteristic carbonyl (C=O) stretching vibration of the ester groups present in the **Antioxidant 1010** molecule.[4]

Principle

The quantitative determination of **Antioxidant 1010** is based on Beer-Lambert's law. The intensity of the characteristic absorption band of **Antioxidant 1010** is proportional to its concentration in the polyolefin matrix. To compensate for variations in sample thickness, a ratio of the absorbance of the analyte's characteristic peak to an internal reference peak of the

polymer is used. A calibration curve is established by plotting this absorbance ratio against known concentrations of **Antioxidant 1010**.

The characteristic absorption peak for **Antioxidant 1010** is observed at approximately 1744-1745 cm^{-1} .

Key Spectroscopic Data

The following table summarizes the key infrared absorption bands used in this method.

Analyte/Matrix	Characteristic Peak (cm^{-1})	Vibrational Mode	Reference Peak (cm^{-1})	Baseline Correction (cm^{-1})
Antioxidant 1010 in Polyethylene	1745	C=O Stretching (Ester)	2019	1775 and 1706
Antioxidant 1010 in Polypropylene	1744	C=O Stretching (Ester)	1165 or 4062	1775 and 1721

Experimental Protocol

This protocol outlines the steps for sample preparation, calibration, and sample analysis.

- Fourier Transform Infrared (FTIR) Spectrometer with a detector suitable for the mid-IR region.
- Hydraulic press with heated platens capable of reaching at least 200°C.
- Chase mold to produce films of a consistent thickness (e.g., 0.5 - 0.7 mm).
- Aluminum foil.
- Scissors or a die cutter.
- Analytical balance.

- Polyolefin resin (polyethylene or polypropylene) free of **Antioxidant 1010** (for calibration standards).
- **Antioxidant 1010** standard.
- Solvent for dissolving **Antioxidant 1010** (e.g., toluene).
- Prepare a stock solution of **Antioxidant 1010** by dissolving a known mass in a suitable solvent.
- Prepare a series of at least five calibration standards by adding known amounts of the **Antioxidant 1010** stock solution to the additive-free polyolefin powder.
- The concentration range should bracket the expected concentration of the unknown samples (e.g., 0.05% to 0.5% by weight).
- Thoroughly mix the antioxidant solution with the polymer powder and dry to remove the solvent.
- Homogenize the mixture using a suitable method like melt blending.
- Place a sufficient amount of the polyolefin sample (calibration standard or unknown) between two sheets of aluminum foil within the chase mold.
- Place the mold in the hydraulic press preheated to a temperature suitable for the specific polyolefin (e.g., ~180-200°C).
- Apply pressure to the sample for a few minutes to allow it to melt and form a uniform film. Do not exceed temperatures of 250°C for more than 2-3 minutes to avoid degradation.
- Cool the mold under pressure to solidify the film.
- Carefully remove the pressed film and trim any excess material.
- Measure the thickness of the film to ensure it is within the desired range (e.g., 0.5 - 0.7 mm). Prepare at least three replicate films for each standard and sample.

- Set the FTIR spectrometer to the desired parameters. A resolution of at least 4 cm^{-1} is recommended.
- Collect a background spectrum with an empty sample compartment.
- Mount the polymer film in the spectrometer's sample holder.
- Collect the infrared spectrum of the sample. For improved signal-to-noise ratio, co-add multiple scans (e.g., 32 or 64 scans).
- For each spectrum, determine the absorbance (or peak area) of the **Antioxidant 1010** characteristic peak (around 1745 cm^{-1}) and the chosen polyolefin reference peak (e.g., 2019 cm^{-1} for PE or 1165 cm^{-1} for PP). Apply baseline correction as specified in the table above.
- Calculate the ratio of the absorbance of the **Antioxidant 1010** peak to the absorbance of the reference peak.
- For the calibration standards, plot the calculated absorbance ratio (y-axis) against the known concentration of **Antioxidant 1010** (x-axis).
- Perform a linear regression analysis to obtain the equation of the calibration curve ($y = mx + c$) and the correlation coefficient (R^2). A good linear relationship should have an R^2 value greater than 0.98.
- For the unknown samples, calculate the absorbance ratio as described in step 4.4.
- Use the equation of the calibration curve to determine the concentration of **Antioxidant 1010** in the unknown samples.

Data Presentation

The quantitative results can be summarized in the following tables.

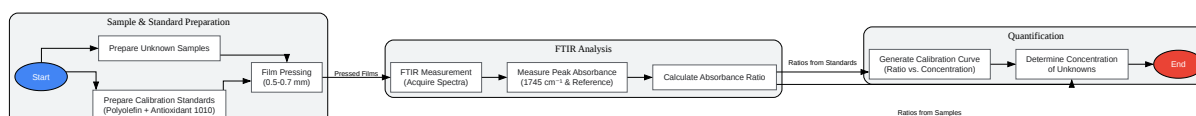
Table 1: Calibration Data for **Antioxidant 1010** in Polyolefin

Standard	Concentration (wt%)	Absorbance at 1745 cm ⁻¹ (A_antioxidant)	Absorbance at Reference Peak (A_polymer)	Absorbance Ratio (A_antioxidant / A_polymer)
1	0.00			
2	0.05			
3	0.10			
4	0.25			
5	0.50			

Table 2: Analysis of Unknown Samples

Sample ID	Absorbance at 1745 cm ⁻¹ (A_antioxidant)	Absorbance at Reference Peak (A_polymer)	Absorbance Ratio (A_antioxidant / A_polymer)	Calculated Concentration (wt%)
Unknown 1				
Unknown 2				
Unknown 3				

Experimental Workflow Diagram



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Caption: Experimental workflow for the determination of **Antioxidant 1010**.

Limitations and Considerations

- This method is best suited for polyolefins that are not filled or pigmented, as these components can interfere with the IR measurement.
- The complete additive package of the polyolefin should be known to ensure that no other additives have absorption bands that overlap with the characteristic peak of **Antioxidant 1010** or the polymer reference peak.
- The accuracy of the method is highly dependent on the quality of the calibration standards and the uniformity of the film thickness.
- For complex matrices or very low concentrations, other methods like High-Performance Liquid Chromatography (HPLC) may be more suitable.

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